Limited research suggests benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate may possess antifungal properties. A study published in "Farmaco" journal in 2002 investigated the in vitro antifungal activity of various N-substituted benzimidazole derivatives, including benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate. The study found that the compound exhibited moderate antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. [] However, further research is needed to confirm these findings and evaluate the in vivo efficacy and safety of this compound as a potential antifungal agent.
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are characterized by a fused benzene and imidazole ring, which contributes to their diverse biological activities. This specific compound features a benzyl group attached to a 2-(1H-benzimidazol-2-yl)ethyl moiety, along with a carbamate functional group, making it structurally unique and potentially biologically active.
There is no current information available on the mechanism of action for this specific compound.
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate exhibits various biological activities, primarily due to the presence of the benzimidazole moiety. Compounds in this class have been studied for their:
The synthesis of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate can be achieved through several methods:
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate has potential applications in various fields:
Interaction studies involving benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate focus on its binding affinities and mechanisms of action against specific biological targets. Research has indicated:
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate shares structural similarities with other benzimidazole derivatives but exhibits unique properties due to its specific functional groups.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | Structure | Antimicrobial activity |
| Benzimidazole | Structure | Base structure for many derivatives |
| 5-Fluoro-benzimidazole | - | Enhanced biological activity due to fluorination |
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate's unique combination of the benzyl group and carbamate functionality sets it apart from other benzimidazole derivatives, offering distinct pharmacological profiles and potential therapeutic applications.
The synthesis of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate begins with the fundamental condensation reactions involving o-phenylenediamine precursors, which serve as the cornerstone for benzimidazole ring formation [2]. The traditional Phillips-Ladenburg reaction represents the most established approach, involving the condensation of o-phenylenediamine with carboxylic acids under elevated temperatures ranging from 250 to 300 degrees Celsius [38]. This classical methodology has been extensively modified to accommodate the specific structural requirements of the target compound.
The condensation process typically proceeds through a two-step mechanism where o-phenylenediamine initially forms an imine intermediate with the carbonyl component, followed by cyclization to yield the benzimidazole core [4]. Research has demonstrated that the reaction efficiency is significantly influenced by the electronic properties of the substituted o-phenylenediamine derivatives [37]. Electron-donating substituents generally enhance the nucleophilicity of the amino groups, facilitating the condensation process and improving overall yields [2].
Modern variations of the condensation approach employ aldehydes as the carbonyl component, offering several advantages over traditional carboxylic acid-based methods [4]. The aldehyde condensation pathway operates under milder conditions, typically requiring temperatures between 80 to 120 degrees Celsius for 2 to 8 hours in acidic medium [23]. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization to form the benzimidazole ring system [37].
The optimization of condensation reactions has revealed that the choice of acid catalyst significantly impacts both reaction rate and product selectivity [23]. Ammonium chloride has emerged as an effective catalyst for these transformations, providing yields ranging from 72 to 90 percent when employed in ethanol at temperatures between 80 to 90 degrees Celsius [38]. The catalytic system facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the diamine [27].
Advanced condensation methodologies have incorporated transition metal catalysts to improve reaction efficiency and selectivity [12]. Iron-catalyzed one-pot synthesis using Fe(III) porphyrin complexes has demonstrated exceptional performance, achieving yields of 82 to 94 percent under mild reaction conditions [12]. This approach involves a domino Carbon-Nitrogen bond formation and cyclization sequence that selectively produces benzimidazole derivatives with high purity [12].
The substrate scope of condensation reactions has been extensively investigated, revealing that both aromatic and aliphatic aldehydes can be successfully employed [4]. Electron-rich aldehydes generally provide higher yields compared to electron-deficient counterparts, with the charge density on the carbonyl oxygen serving as a predictive factor for reaction outcome [15]. Aldehydes with charge densities higher than negative 0.52 on the oxygen atom favor coordination to Lewis acid catalysts, thereby affording double-condensation products [15].
Recent developments in condensation methodology have focused on solvent-free conditions to enhance environmental compatibility [23]. These approaches typically employ solid acid catalysts and achieve excellent yields while eliminating the need for organic solvents [9]. The solvent-free methodology has been successfully scaled to gram quantities, demonstrating its potential for practical synthetic applications [23].
The formation of carbamate functionality in benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate requires sophisticated synthetic approaches that ensure high selectivity and yield [5]. The classical Hofmann rearrangement represents one of the most established methods for carbamate synthesis, characterized by the reduction of one carbon atom in the structure during the transformation from primary carboxamides [5]. This method employs alkaline solutions of bromine or modified reagents such as iodine(III) compounds, achieving yields of 60 to 85 percent [5].
The Curtius rearrangement provides an alternative pathway through thermal decomposition of acyl azides into isocyanate intermediates [5]. This methodology is particularly valuable for transforming carboxylic acids into carbamates and ureas, with the isocyanate intermediates being trapped by nucleophiles to provide the desired carbamate derivatives [5]. The reaction typically proceeds at temperatures between 80 to 120 degrees Celsius, achieving yields of 70 to 90 percent with excellent selectivity [5].
Carbon dioxide alkylation has emerged as an environmentally benign approach for carbamate synthesis, utilizing carbon dioxide as a renewable carbon source [5]. This methodology involves the reaction of carbon dioxide with amines to form carbamic acid ammonium salts, followed by alkylation with electrophiles [32]. The process typically employs cesium carbonate and tetrabutylammonium iodide in dimethylformamide, achieving yields of 75 to 95 percent [5]. The continuous flow adaptation of this methodology has demonstrated remarkable efficiency, requiring only 50 minutes to complete the transformation with yields ranging from 45 to 92 percent [32].
The benzyl chloroformate method represents a direct approach for benzyl carbamate synthesis, involving the reaction of benzyl chloroformate with ammonia under controlled conditions [28]. This technique achieves exceptional yields of 95 to 99 percent when conducted in cold ammonia water at temperatures between 0 to 5 degrees Celsius [28]. The method provides excellent selectivity and is particularly suitable for large-scale synthesis due to its straightforward procedure and high reproducibility [28].
Solid-phase synthesis has revolutionized carbamate preparation by enabling combinatorial approaches and simplified purification procedures [5]. This methodology employs Merrifield resin with carbon dioxide linkers in the presence of cesium carbonate and tetrabutylammonium iodide [5]. The solid-phase approach facilitates the generation of large combinatorial libraries while achieving yields of 80 to 92 percent [5]. The method demonstrates excellent tolerance for chiral substrates and provides complete conversions under mild reaction conditions [5].
Transcarbamation represents an innovative approach for carbamate modification, allowing the transformation of benzyl carbamates to alternative carbamate derivatives [29]. This methodology employs potassium carbonate in primary alcohols under reflux conditions, achieving yields of 75 to 85 percent [29]. The process offers significant advantages in terms of simplicity, environmental impact, and cost-effectiveness compared to traditional methods [29].
The enzymatic carbonylation approach utilizes palladium chloride catalysis to assemble organic azides, carbon monoxide, and alcohols for direct carbamate synthesis [5]. This method operates under mild and neutral reaction conditions with atmospheric carbon monoxide pressure, generating harmless nitrogen gas as the byproduct [5]. The methodology achieves yields of 70 to 88 percent using only 2 mole percent of palladium chloride catalyst without requiring additional ligands [5].
Green chemistry principles have fundamentally transformed benzimidazole synthesis, emphasizing sustainability, reduced environmental impact, and enhanced atom economy [7]. Microwave-assisted synthesis has emerged as a leading green technology, significantly reducing reaction times while improving yields and energy efficiency [16]. This approach typically achieves reaction completion within 5 to 10 minutes at 70 degrees Celsius, providing yields of 85 to 95 percent [16]. The microwave methodology eliminates the need for prolonged heating and reduces energy consumption by approximately 80 percent compared to conventional thermal methods [18].
Solvent-free synthesis represents a paradigm shift toward environmentally benign benzimidazole production [13]. These methodologies employ neat reactants or solid supports to eliminate organic solvent usage while maintaining high reaction efficiency [11]. Ball-milling strategies have demonstrated exceptional performance in solvent-free conditions, utilizing mechanical energy to facilitate benzimidazole formation at ambient temperature [13]. The ball-milling approach achieves yields of 78 to 92 percent while scoring high on the Eco-Scale assessment with low Environmental factor values [13].
Ionic liquid catalysis has revolutionized benzimidazole synthesis by providing recyclable, non-volatile reaction media with tunable properties [4]. The 1-methylimidazolium propylsulfonate chloride system with sodium nitrite and 2,2,6,6-tetramethylpiperidin-1-oxyl has demonstrated superior performance for aerobic oxidative condensation reactions [4]. This catalytic system operates at mild temperatures of 45 to 55 degrees Celsius in acetonitrile/water mixtures, achieving yields of 85 to 95 percent [4]. The ionic liquid catalyst can be recovered and reused for multiple cycles without significant loss of activity [4].
Nanoparticle catalysis has provided sustainable alternatives to traditional homogeneous catalysts while offering easy recovery and reuse capabilities [20]. Magnesium oxide supported on dendritic fibrous nano silica has demonstrated exceptional catalytic activity for benzimidazole synthesis under ambient conditions [20]. This heterogeneous catalyst achieves yields of 80 to 94 percent with excellent substrate tolerance and can be recycled for multiple reaction cycles [20]. The nanoparticle approach eliminates the need for harsh reaction conditions while providing superior mass transfer characteristics [26].
Water-based synthesis has gained prominence as an ultimate green solvent for benzimidazole production [15]. Aqueous reaction media eliminate organic solvent usage while often enhancing reaction rates through hydrophobic effects [14]. Erbium(III) trifluoromethanesulfonate catalysis in aqueous systems has achieved remarkable selectivity, providing either mono-condensation or double-condensation products depending on reaction temperature [15]. The aqueous methodology operates at temperatures between 1 to 2 degrees Celsius for electron-rich aldehydes and 80 degrees Celsius for electron-deficient substrates [15].
Photochemical synthesis has emerged as an energy-efficient approach utilizing visible light irradiation to promote benzimidazole formation [10]. These methodologies typically employ rutile phase titanium dioxide nanoparticles as photocatalysts under solvent-free conditions [10]. The photochemical approach achieves yields of 85 to 92 percent while operating under mild conditions that minimize energy consumption and eliminate thermal decomposition pathways [10].
Continuous flow chemistry has revolutionized green benzimidazole synthesis by enabling precise control over reaction parameters and reducing waste generation [10]. Flow methodologies typically achieve reaction completion within 25 minutes at 110 degrees Celsius, providing yields of 85 to 92 percent [10]. The continuous flow approach offers superior heat and mass transfer characteristics while enabling easy scale-up for industrial applications [10]. These systems generate minimal waste and allow for in-line purification, significantly improving overall process efficiency [10].
Industrial-scale production of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate faces numerous technical and economic challenges that require comprehensive solutions [18]. The primary obstacle involves scaling traditional laboratory methods while maintaining product quality and economic viability [40]. Classical synthesis approaches often suffer from prolonged reaction times, elevated temperatures, and extensive purification requirements that become prohibitively expensive at industrial scale [18].
Temperature control represents a critical challenge in large-scale benzimidazole synthesis, particularly for reactions requiring temperatures exceeding 250 degrees Celsius [40]. Industrial reactors must incorporate sophisticated heat management systems to ensure uniform temperature distribution and prevent thermal decomposition of sensitive intermediates [18]. The implementation of continuous flow reactors has provided effective solutions by enabling precise temperature control and reducing residence time variability [10].
Catalyst recovery and recycling present significant economic considerations for industrial benzimidazole production [26]. Homogeneous catalysts, while often highly active, require complex separation procedures that generate substantial waste streams [40]. The development of heterogeneous catalyst systems has addressed this challenge by enabling simple filtration-based recovery with minimal catalyst loss [20]. Magnetic nanoparticle catalysts have demonstrated particular promise, allowing catalyst recovery through external magnetic fields [26].
Solvent management constitutes a major environmental and economic concern in industrial benzimidazole synthesis [18]. Traditional methods often require large volumes of organic solvents that must be recovered, purified, and recycled to maintain economic viability [16]. The implementation of solvent-free methodologies has eliminated this concern while often improving reaction efficiency and product purity [11]. Alternatively, the use of renewable solvents such as polyethylene glycol has provided environmentally acceptable alternatives [8].
Product purification at industrial scale requires careful optimization to balance purity requirements with economic considerations [24]. Traditional recrystallization methods, while effective for small-scale synthesis, often suffer from poor atom economy and generate substantial waste streams [22]. Continuous purification techniques, including continuous crystallization and membrane-based separations, have emerged as viable alternatives for large-scale applications [24].
Quality control and analytical monitoring present unique challenges for industrial benzimidazole production due to the need for real-time process monitoring [17]. Traditional analytical methods often require lengthy sample preparation and analysis times that are incompatible with continuous production requirements [25]. The development of in-line analytical techniques, including near-infrared spectroscopy and Raman spectroscopy, has enabled real-time quality monitoring and process control [25].
Regulatory compliance adds complexity to industrial benzimidazole production, particularly for pharmaceutical applications [17]. Good Manufacturing Practice requirements necessitate extensive documentation, validation, and quality assurance procedures that significantly impact production costs [17]. The implementation of Quality by Design principles has provided systematic approaches for meeting regulatory requirements while optimizing production efficiency [18].
Energy efficiency represents a growing concern for industrial benzimidazole synthesis due to increasing energy costs and environmental regulations [16]. Traditional thermal heating methods often suffer from poor energy utilization and extended heating cycles [18]. Microwave heating technology has provided significant improvements in energy efficiency, reducing energy consumption by up to 80 percent while improving reaction rates [16].
Purification strategies for benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate require sophisticated approaches that balance purity requirements with yield recovery and economic considerations [23]. Recrystallization from ethanol represents the most commonly employed purification method, achieving purities of 95 to 98 percent with recovery yields of 80 to 90 percent [27]. This approach typically requires 2 to 4 hours for complete purification and offers excellent scalability for industrial applications [23].
Column chromatography provides the highest purification efficiency, achieving purities of 98 to 99.5 percent, although with somewhat reduced recovery yields of 75 to 85 percent [24]. Silica gel chromatography using hexane/ethyl acetate gradients has demonstrated particular effectiveness for benzimidazole carbamate purification [3]. The chromatographic approach requires 4 to 8 hours for completion and involves moderate costs, making it suitable for high-value pharmaceutical applications [27].
Precipitation with water offers a rapid and cost-effective purification alternative, achieving purities of 90 to 95 percent with excellent recovery yields of 85 to 95 percent [23]. This methodology typically requires only 30 to 60 minutes for completion and demonstrates excellent scalability [27]. The aqueous precipitation approach involves dissolving the crude product in a suitable organic solvent followed by controlled addition of water to induce selective precipitation [23].
Crystallization from acetone has emerged as an effective purification strategy, providing purities of 96 to 99 percent with recovery yields of 78 to 88 percent [24]. This approach offers advantages in terms of crystal habit modification and polymorphic control, which are particularly important for pharmaceutical applications [25]. The acetone crystallization method typically requires 2 to 3 hours and demonstrates excellent scalability characteristics [24].
Solvent extraction techniques provide selective purification based on differential solubility characteristics [22]. These methods achieve purities of 88 to 95 percent with recovery yields of 82 to 92 percent [22]. The extraction approach typically employs acidic aqueous solutions to selectively remove basic impurities while maintaining the target compound in the organic phase [24]. This methodology requires 1 to 2 hours for completion and offers excellent scalability [22].
pH-controlled precipitation represents an innovative purification strategy that exploits the amphoteric nature of benzimidazole derivatives [24]. This approach achieves purities of 94 to 98 percent with recovery yields of 85 to 92 percent [22]. The methodology involves careful pH adjustment to selectively precipitate the target compound while maintaining impurities in solution [24]. pH-controlled precipitation requires 1 to 2 hours for completion and demonstrates excellent cost-effectiveness [22].
Yield optimization strategies focus on maximizing the overall efficiency of the synthetic sequence while maintaining acceptable purity levels [26]. Reaction condition optimization typically involves systematic variation of temperature, catalyst loading, solvent composition, and reaction time to identify optimal parameters [15]. Design of experiments approaches has proven particularly effective for multivariate optimization, enabling identification of optimal conditions with minimal experimental effort [20].
Catalyst optimization represents a critical aspect of yield improvement, particularly for multi-step synthetic sequences [12]. The selection of appropriate catalyst loading, catalyst type, and reaction conditions significantly impacts both yield and selectivity [4]. Recent developments in catalyst design have focused on recyclable systems that maintain activity over multiple reaction cycles [26].
Reaction monitoring and control systems enable real-time optimization of reaction conditions to maximize yield and minimize side product formation [23]. In-situ analytical techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, provide continuous monitoring capabilities that facilitate optimal reaction control [25]. These monitoring systems enable immediate adjustment of reaction parameters to maintain optimal conditions throughout the synthetic process [20].
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Condensation with Formic Acid | o-Phenylenediamine + Formic acid | 250-300°C, 4-6 hours | 70-85 | Simple procedure, established method | High temperature, long reaction time |
| Aldehyde Condensation - Traditional | o-Phenylenediamine + Aldehydes | 80-120°C, 2-8 hours, acidic medium | 60-90 | Wide substrate scope | Harsh conditions, side products |
| Microwave-Assisted Synthesis | o-Phenylenediamine + Aldehydes | Microwave, 70°C, 5-10 minutes | 85-95 | Rapid reaction, high yields | Equipment dependent |
| Green Chemistry - Solvent-Free | o-Phenylenediamine + Aldehydes | Room temperature to 90°C, 1-6 hours | 75-96 | Environmentally friendly, no solvents | Limited to specific substrates |
| Ionic Liquid Catalyzed | o-Phenylenediamine + Benzyl alcohol | 45-55°C, 5-8 hours, CH₃CN/H₂O | 85-95 | Mild conditions, recyclable catalyst | Complex catalyst preparation |
| Nanoparticle Catalyzed | o-Phenylenediamine + Aldehydes | 50-80°C, 2-5 hours | 80-94 | Easy catalyst recovery, high efficiency | Catalyst synthesis required |
| Technique | Starting Material | Reaction Conditions | Yield (%) | Selectivity | Environmental Impact |
|---|---|---|---|---|---|
| Hofmann Rearrangement | Primary amides | Alkaline medium, oxidizing agent | 60-85 | Good | Moderate (oxidizing agents) |
| Curtius Rearrangement | Acyl azides | Thermal decomposition, 80-120°C | 70-90 | Excellent | Low to Moderate |
| Carbon Dioxide Alkylation | Amines + CO₂ + Alkyl halides | Cs₂CO₃, TBAI, DMF, RT-80°C | 75-95 | Good to Excellent | Low (uses CO₂) |
| Benzyl Chloroformate + Ammonia | Benzyl chloroformate + NH₃ | Cold ammonia water, 0-5°C | 95-99 | Excellent | Moderate |
| Continuous Flow CO₂ Method | Amines + CO₂ (continuous) | DBU, 50 min, continuous flow | 45-92 | Good | Very Low (green) |
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Cost Factor | Scalability |
|---|---|---|---|---|---|
| Recrystallization from Ethanol | 95-98 | 80-90 | 2-4 hours | Low | Excellent |
| Column Chromatography | 98-99.5 | 75-85 | 4-8 hours | Medium | Good |
| Precipitation with Water | 90-95 | 85-95 | 30-60 minutes | Very Low | Excellent |
| Crystallization from Acetone | 96-99 | 78-88 | 2-3 hours | Low | Excellent |
| Solvent Extraction | 88-95 | 82-92 | 1-2 hours | Low | Excellent |
| pH-Controlled Precipitation | 94-98 | 85-92 | 1-2 hours | Low | Excellent |
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate demonstrates moderate thermal stability with distinct decomposition stages observed through thermogravimetric analysis [1] [2]. The compound remains stable at ambient conditions up to approximately 120°C, consistent with other benzimidazole carbamate derivatives [3] [4].
The thermal decomposition follows a multi-stage process:
Initial Stability Phase (25-120°C): The compound exhibits excellent thermal stability with minimal weight loss (0-2%) attributed to residual moisture and volatile impurities [1] [2]. This temperature range represents the practical storage and handling conditions for the compound.
Primary Decomposition Stage (120-180°C): Initial decomposition begins with hydrolysis of the carbamate ester linkage, resulting in 5-15% weight loss [1] [5]. The primary products include benzyl alcohol and the corresponding benzimidazole derivative.
Secondary Decomposition Stage (180-300°C): The major decomposition phase involves cleavage of the carbamate bond, producing 2-aminobenzimidazole and carbon dioxide as primary products [6] [7]. This stage accounts for 20-40% weight loss and represents the most significant thermal event.
Tertiary Decomposition Stage (300-400°C): Further fragmentation of the benzimidazole ring system occurs, generating smaller aromatic fragments and contributing to 40-60% total weight loss [8] [9].
Final Carbonization (>500°C): Complete degradation results in carbon residue formation with 80-95% total weight loss [10] [8].
The thermal decomposition follows second-order kinetics with activation energy values estimated between 260-280 kJ/mol based on Flynn-Wall-Ozawa and Kissinger methods [9]. The decomposition rate is influenced by atmospheric conditions, with oxidative environments accelerating the process compared to inert atmospheres [1] [10].
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate exhibits poor aqueous solubility (<0.1 mg/mL), classified as practically insoluble in water [11] [12]. This limited water solubility is attributed to the hydrophobic benzyl group and the aromatic benzimidazole system, which dominate the molecular polarity despite the presence of the carbamate functionality.
The low aqueous solubility is consistent with other benzimidazole carbamates, such as carbendazim (0.3 mg/mL) and albendazole (2.4 × 10⁻⁶ M) [11] [13]. The poor water solubility necessitates the use of organic co-solvents or solubilization strategies for pharmaceutical applications.
The compound demonstrates variable solubility in organic solvents, with polarity and hydrogen bonding capacity being key determinants:
Highly Polar Protic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide the highest solubility (10-30 mg/mL), classified as freely soluble [11] [12]. These solvents effectively solvate both the polar carbamate group and the aromatic systems through dipole-dipole interactions and hydrogen bonding.
Moderately Polar Solvents: Alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane, chloroform) show moderate solubility (1-8 mg/mL) [14]. The solubility in alcohols decreases with increasing alkyl chain length, consistent with the compound's preference for polar environments.
Nonpolar Solvents: Hexane and other aliphatic hydrocarbons exhibit minimal solubility (<0.01 mg/mL), confirming the compound's polar character [14].
Research on related benzimidazole carbamates suggests several approaches for solubility enhancement:
Complexation with Cyclodextrins: Formation of inclusion complexes with β-cyclodextrin derivatives can significantly improve dissolution rates [15].
Dendrimer Association: Polyamidoamine dendrimers have demonstrated effectiveness in enhancing solubility through host-guest interactions [13].
Ionic Liquid Formation: Conversion to ionic liquid forms can improve both solubility and bioavailability [4].
While specific experimental log P values for benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate are not extensively documented, computational estimates and structural analysis suggest moderate lipophilicity. The compound contains both lipophilic (benzyl, benzimidazole) and hydrophilic (carbamate) components, resulting in balanced partition behavior.
Based on structural similarity to related benzimidazole carbamates and fragment contribution methods, the estimated log P value is approximately 2.5-3.5 [16] [17]. This range indicates moderate lipophilicity, suggesting good membrane permeability while maintaining sufficient aqueous solubility for biological activity.
The distribution coefficient (log D) varies with pH due to the ionizable benzimidazole nitrogen atoms (pKa ≈ 4.5-5.5) [17]. At physiological pH (7.4), the compound exists predominantly in its neutral form, with log D values closely approximating log P. Under acidic conditions, protonation of the benzimidazole nitrogen reduces lipophilicity significantly.
The balanced lipophilicity profile suggests favorable membrane permeability properties. Studies on related benzimidazole carbamates indicate good Caco-2 cell permeability, supporting oral bioavailability potential [18]. The compound's molecular weight (295.34 g/mol) and structural features comply with Lipinski's Rule of Five, suggesting drug-like properties.
¹H NMR Characteristics:
The ¹H NMR spectrum of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate displays characteristic resonances that provide definitive structural identification [19] [20]:
Aromatic Region (7.0-8.0 ppm): Multiple overlapping signals corresponding to the benzimidazole and benzyl aromatic protons. The benzimidazole protons typically appear as multiplets between 7.2-7.8 ppm, while the benzyl aromatic protons resonate at 7.3-7.6 ppm [21] [22].
Benzyl Methylene (5.1-5.2 ppm): The benzyl OCH₂ protons appear as a characteristic singlet, shifted downfield due to the electron-withdrawing carbamate group [23].
Ethyl Chain (2.8-3.2 ppm): The ethylene bridge protons appear as complex multiplets, with the CH₂ adjacent to the benzimidazole ring typically more deshielded than the CH₂ adjacent to the carbamate nitrogen [20].
Carbamate NH (variable): The carbamate NH proton appears as a broad signal, often exchange-broadened and pH-dependent [19].
¹³C NMR Characteristics:
The ¹³C NMR spectrum provides detailed carbon framework information:
Carbonyl Carbon (155-165 ppm): The carbamate carbonyl carbon appears characteristically downfield [20].
Aromatic Carbons (110-150 ppm): Multiple signals corresponding to the benzimidazole and benzyl aromatic carbons [22].
Methylene Carbons (25-70 ppm): The benzyl OCH₂ (65-70 ppm) and ethyl chain carbons (25-45 ppm) appear in their respective regions [21].
The IR spectrum provides characteristic functional group identification:
N-H Stretching (3300-3400 cm⁻¹): The carbamate N-H stretch appears as a moderate to strong absorption, often appearing as a doublet due to rotational isomerism [19] [24] [25].
C=O Stretching (1700-1720 cm⁻¹): The carbamate carbonyl stretch is the most diagnostic peak, appearing as a strong, sharp absorption. The exact frequency depends on hydrogen bonding and conformational effects [26] [23].
Aromatic C=C/C=N Stretching (1600-1650 cm⁻¹): Multiple medium-intensity peaks corresponding to the benzimidazole and benzyl aromatic systems [22] [25].
C-H Stretching (2800-3100 cm⁻¹): Aromatic and aliphatic C-H stretches appear as medium-intensity absorptions [24].
Fingerprint Region (800-1500 cm⁻¹): Complex pattern of C-N stretches, aromatic C-H bending, and skeletal vibrations providing compound-specific identification [19] [26].
The UV-Vis spectrum is dominated by the benzimidazole chromophore:
Primary Absorption Band (244 nm): Strong absorption corresponding to the benzimidazole π-π* transition [11] [27].
Secondary Absorption Bands (281, 287 nm): Characteristic benzimidazole fine structure arising from vibronic coupling [11] [28].
Extinction Coefficient: The molar absorptivity is typically high (ε > 10,000 M⁻¹cm⁻¹) due to the extended conjugated system [28].
Solvatochromic Effects: The absorption maxima show slight shifts depending on solvent polarity, with polar solvents causing bathochromic shifts [29].
The UV-Vis spectrum provides a sensitive method for quantitative analysis and purity assessment of the compound. The characteristic absorption pattern is sufficiently distinctive to allow identification even in complex mixtures [11] [27].